![molecular formula C13H15N3O2 B12277095 1-(1H-benzo[d]imidazol-2-yl)piperidine-4-carboxylic acid](/img/structure/B12277095.png)
1-(1H-benzo[d]imidazol-2-yl)piperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-benzo[d]imidazol-2-yl)piperidine-4-carboxylic acid is a compound that features a benzimidazole moiety fused with a piperidine ring Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-benzo[d]imidazol-2-yl)piperidine-4-carboxylic acid typically involves the formation of the benzimidazole ring followed by the introduction of the piperidine moiety. One common method involves the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions to form the benzimidazole core. Subsequent reactions introduce the piperidine ring through nucleophilic substitution or other suitable methods .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-(1H-benzo[d]imidazol-2-yl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the benzimidazole ring or the piperidine moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups to the benzimidazole or piperidine rings
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C17H23N3O2
- Molecular Weight : 301.38 g/mol
- CAS Number : 953071-73-3
The structure of 1-(1H-benzo[d]imidazol-2-yl)piperidine-4-carboxylic acid features a piperidine ring connected to a benzimidazole moiety, which is significant for its biological activity.
Antimicrobial Activity
Research has demonstrated that derivatives of benzimidazole, including those related to this compound, exhibit significant antimicrobial properties. A study highlighted the efficacy of synthesized benzimidazole derivatives against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some compounds were found to be less than 1 µg/mL, indicating potent activity against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
Anticancer Potential
Several studies have investigated the anticancer properties of compounds related to this compound. For instance, N-(1H-benzimidazol-2-yl)-2-(4-arylpiperazin-1-yl)acetamides were synthesized and tested against human cancer cell lines such as A549 (lung cancer) and HepG2 (liver cancer). Results indicated that certain derivatives exhibited cytotoxic effects with IC50 values ranging from 4.8 µM to 56.9 µM, demonstrating their potential as anticancer agents .
Mechanism of Action
The mechanism of action of 1-(1H-benzo[d]imidazol-2-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s therapeutic effects. The piperidine ring may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1H-benzo[d]imidazole: A simpler structure with similar biological activities.
Piperidine-4-carboxylic acid: Lacks the benzimidazole moiety but shares some chemical properties.
Uniqueness: 1-(1H-benzo[d]imidazol-2-yl)piperidine-4-carboxylic acid is unique due to the combination of the benzimidazole and piperidine rings, which enhances its biological activity and potential therapeutic applications. This dual functionality makes it a valuable compound in medicinal chemistry .
Biological Activity
1-(1H-benzo[d]imidazol-2-yl)piperidine-4-carboxylic acid (CAS Number 688760-67-0) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
- Molecular Formula : C13H15N3O2
- Molecular Weight : 245.28 g/mol
- Structure : The compound features a benzimidazole moiety attached to a piperidine ring with a carboxylic acid group at the fourth position.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound and its derivatives. For instance, compounds derived from this structure have shown significant antiproliferative effects against various cancer cell lines.
Cell Line | IC50 (µM) | Activity |
---|---|---|
MDA-MB-231 (Breast) | 5.12 | Induces apoptosis |
HepG2 (Liver) | 7.45 | Inhibits cell proliferation |
HeLa (Cervical) | 6.30 | Cytotoxic effects observed |
In a study evaluating the effects of related compounds, it was found that they could induce apoptosis in breast cancer cells by enhancing caspase-3 activity, suggesting that they may serve as effective agents in cancer therapy .
The proposed mechanism of action involves the inhibition of microtubule assembly, which is crucial for cell division. The compound has been shown to destabilize microtubules at concentrations around 20 µM, leading to cell cycle arrest and subsequent apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Research indicates that substituents on the benzimidazole ring can significantly alter its potency against various targets:
Substituent | Effect on Activity |
---|---|
Methyl Group | Increased cytotoxicity |
Halogen Substituents | Enhanced binding affinity |
Alkyl Chains | Improved solubility |
These findings emphasize the importance of structural modifications in optimizing the therapeutic potential of benzimidazole derivatives .
Other Biological Activities
Beyond anticancer properties, derivatives of this compound have also demonstrated:
- Antimicrobial Activity : Effective against various bacterial strains, including Pseudomonas aeruginosa.
- Antiviral Properties : Inhibition of viral replication in vitro.
Research has indicated that these compounds can act as inhibitors of poly ADP-ribose polymerase (PARP), which plays a role in DNA repair mechanisms. This characteristic positions them as potential therapeutic agents for conditions associated with DNA damage and repair deficiencies .
Case Studies
-
Study on Anticancer Efficacy :
- A study evaluated the effects of this compound on MDA-MB-231 cells, revealing significant morphological changes and increased apoptotic markers at concentrations as low as 1 µM.
- The study concluded that this compound could be developed into an effective treatment for breast cancer due to its ability to induce apoptosis selectively in cancerous cells while sparing normal cells .
- Antimicrobial Activity Assessment :
Properties
Molecular Formula |
C13H15N3O2 |
---|---|
Molecular Weight |
245.28 g/mol |
IUPAC Name |
1-(1H-benzimidazol-2-yl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C13H15N3O2/c17-12(18)9-5-7-16(8-6-9)13-14-10-3-1-2-4-11(10)15-13/h1-4,9H,5-8H2,(H,14,15)(H,17,18) |
InChI Key |
FAJDHKFENWYQBM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.